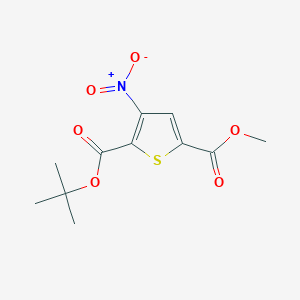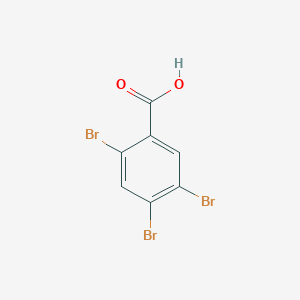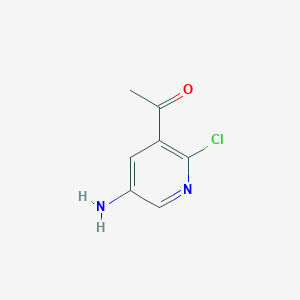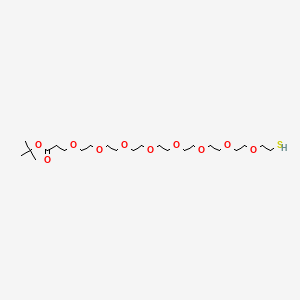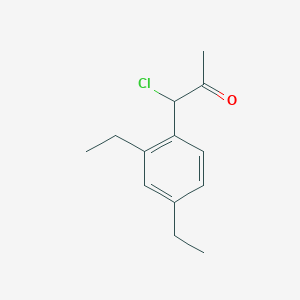
1-Chloro-1-(2,4-diethylphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(2,4-diethylphenyl)propan-2-one is an organic compound with the molecular formula C13H17ClO It is a chlorinated ketone, characterized by the presence of a chlorine atom attached to the first carbon of the propan-2-one structure, and a 2,4-diethylphenyl group attached to the same carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2,4-diethylphenyl)propan-2-one typically involves the chlorination of 1-(2,4-diethylphenyl)propan-2-one. This can be achieved through the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-1-(2,4-diethylphenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (RNH2).
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.
Reduction: Conducted in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether (Et2O) under inert atmosphere.
Oxidation: Performed in aqueous or organic solvents, often with the addition of acids or bases to control the pH.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as alcohols, ethers, or amines.
Reduction: Production of 1-(2,4-diethylphenyl)propan-2-ol.
Oxidation: Generation of carboxylic acids or other oxidized compounds.
Aplicaciones Científicas De Investigación
1-Chloro-1-(2,4-diethylphenyl)propan-2-one has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(2,4-diethylphenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The chlorine atom and ketone group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-1-phenylpropan-2-one: Lacks the diethyl substitutions on the phenyl ring.
1-Bromo-1-(2,4-diethylphenyl)propan-2-one: Contains a bromine atom instead of chlorine.
1-Chloro-1-(4-methylphenyl)propan-2-one: Has a methyl group instead of diethyl groups on the phenyl ring.
Uniqueness
1-Chloro-1-(2,4-diethylphenyl)propan-2-one is unique due to the presence of the 2,4-diethyl substitutions on the phenyl ring, which can influence its chemical reactivity and physical properties
Propiedades
Fórmula molecular |
C13H17ClO |
|---|---|
Peso molecular |
224.72 g/mol |
Nombre IUPAC |
1-chloro-1-(2,4-diethylphenyl)propan-2-one |
InChI |
InChI=1S/C13H17ClO/c1-4-10-6-7-12(11(5-2)8-10)13(14)9(3)15/h6-8,13H,4-5H2,1-3H3 |
Clave InChI |
BBBOMVLORHWPQD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)C(C(=O)C)Cl)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-(6-Azaspiro[2.5]octan-6-YL)phenyl)propan-1-one](/img/structure/B14039460.png)

![4-(2-Fluorophenyl)-2-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B14039484.png)
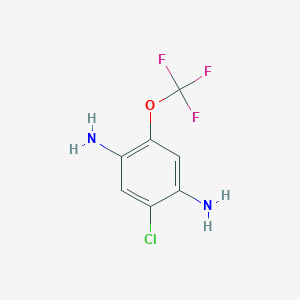

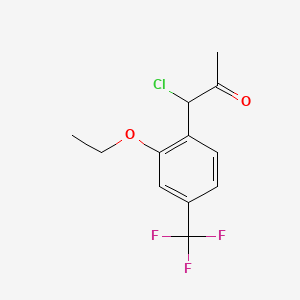
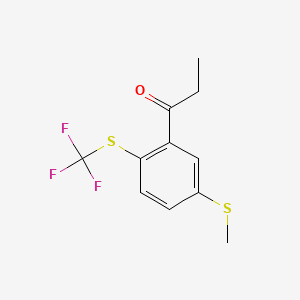
![3-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B14039504.png)
